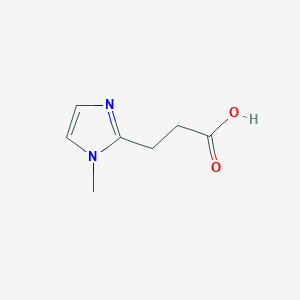
3-(1-Methyl-1H-imidazol-2-yl)-propionsäure
Übersicht
Beschreibung
“3-(1-Methyl-1H-imidazol-2-yl)-propionic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole compounds are synthesized using a variety of methods. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Wissenschaftliche Forschungsanwendungen
Anti-mikrobielle Aktivität
Imidazol-Derivate, einschließlich 3-(1-Methyl-1H-imidazol-2-yl)-propionsäure, wurden auf ihr Potenzial als antimikrobielle Mittel untersucht. Die Struktur von Imidazol ermöglicht die Synthese von Verbindungen, die gegen eine Vielzahl von mikrobiellen Krankheitserregern wirken können. Zum Beispiel haben bestimmte Imidazol-Derivate eine Wirksamkeit gegen Mycobacterium tuberculosis, den Erreger der Tuberkulose, gezeigt .
Anti-Tuberkulose-Mittel
Der Kampf gegen Tuberkulose (TB) hat zur Synthese von Imidazol-haltigen Verbindungen wie This compound geführt. Diese Verbindungen wurden auf ihre antituberkuläre Aktivität untersucht, wobei einige vielversprechende minimale Hemmkonzentrationen (MHK) zeigten, was auf eine mögliche Verwendung in der TB-Behandlung hindeutet .
Larvizide und Insektizide Anwendungen
Forschungen zu den larviziden und insektiziden Eigenschaften von Imidazol-Derivaten wurden durchgeführt, wobei einige Verbindungen eine Wirksamkeit bei der Kontrolle von Mückenpopulationen zeigten, die Vektoren für Krankheiten wie Malaria und Dengue-Fieber sind. Die This compound könnte auf ihr Potenzial in diesem Bereich untersucht werden .
Chemische Forschung und Synthese
Der Imidazolring ist ein vielseitiger Baustein in der organischen ChemieThis compound kann zur regioselektiven Synthese von substituierten Imidazolen verwendet werden, die Schlüsselkomponenten in funktionellen Molekülen sind, die in einer Vielzahl von Anwendungen eingesetzt werden, von Pharmazeutika bis hin zur Materialwissenschaft .
Zukünftige Richtungen
Imidazole compounds have a unique position in heterocyclic chemistry . They are used in a diverse range of applications, and the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, the future direction in this field is likely to focus on the development of new synthesis methods and the exploration of new applications.
Eigenschaften
IUPAC Name |
3-(1-methylimidazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-5-4-8-6(9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLYLGHRBZZCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1644914.png)
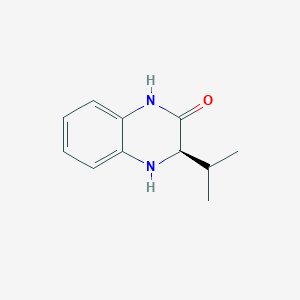
![Boc-L-Ser[Fmoc-L-Asn(Trt)]-OH](/img/structure/B1644917.png)
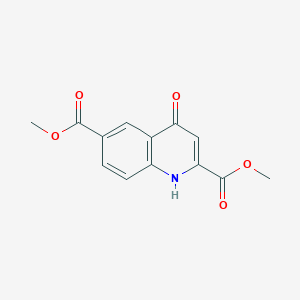
![(1S,4S)-2-pyridin-2-yl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1644924.png)

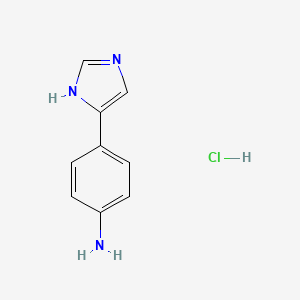
![2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1644950.png)
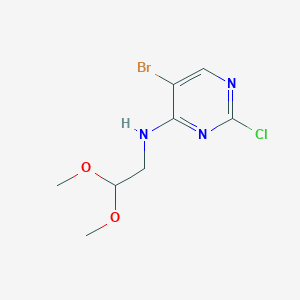
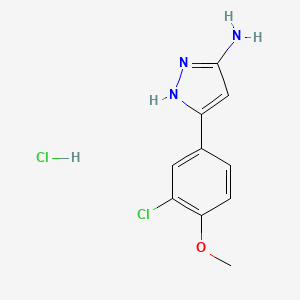
![6-bromoimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B1644962.png)
![N-[2-(diethylamino)ethyl]-4-methylbenzamide](/img/structure/B1644968.png)
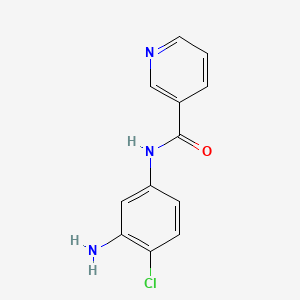
![4-Methyl-3-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1644977.png)
